1-Bromo-3-(1-bromoethyl)benzene
Overview
Description
1-Bromo-3-(1-bromoethyl)benzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(1-bromoethyl)benzene consists of a benzene ring with a bromoethyl group attached to the first and third carbon atoms . The InChI code for this compound is 1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
1-Bromo-3-(1-bromoethyl)benzene is a liquid at room temperature . It has a molecular weight of 263.96 g/mol . The compound’s exact mass is 263.89723 g/mol, and its monoisotopic mass is 261.89928 g/mol . It has a complexity of 103 .Scientific Research Applications
Controlled Radical Polymerization of Styrene
“1-Bromo-3-(1-bromoethyl)benzene” has been employed in the controlled radical polymerization of styrene . This process is used to create a wide range of polymers with specific properties. The use of “1-Bromo-3-(1-bromoethyl)benzene” in this process helps control the growth of the polymer chains, allowing for precise control over the molecular weight and distribution of the polymer.
Asymmetric Esterification of Benzoic Acid
This compound has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . Asymmetric esterification is a key process in the production of chiral compounds, which are important in many areas of chemistry, including pharmaceuticals and materials science.
Synthesis of Bromine Terminated Polymers
“1-Bromo-3-(1-bromoethyl)benzene” has also been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This process is used to create polymers with specific end groups, which can be used to further modify the polymers or to create block copolymers.
Safety and Hazards
1-Bromo-3-(1-bromoethyl)benzene is classified as a danger under the GHS classification system. It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Bromo-3-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or elimination reactions . These targets include various organic compounds, polymers, and biochemical entities.
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (1-Bromo-3-(1-bromoethyl)benzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .
Result of Action
The molecular and cellular effects of 1-Bromo-3-(1-bromoethyl)benzene’s action largely depend on the specific context of its use. In controlled radical polymerization of styrene, for example, it can lead to the formation of bromine-terminated polystyrene .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-(1-bromoethyl)benzene. For instance, its reactivity in electrophilic aromatic substitution reactions can be influenced by the presence of Lewis acids .
properties
IUPAC Name |
1-bromo-3-(1-bromoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQXKUFHSPYYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603803 | |
Record name | 1-Bromo-3-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1-bromoethyl)benzene | |
CAS RN |
59770-98-8 | |
Record name | 1-Bromo-3-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.